The Chemical Landscape of Phenolindophenol: A Technical Guide for Researchers
The Chemical Landscape of Phenolindophenol: A Technical Guide for Researchers
An in-depth exploration of the chemical structure, properties, and applications of Phenolindophenol and its derivatives, tailored for professionals in research, science, and drug development.
Phenolindophenol and its halogenated analogues, particularly 2,6-Dichlorophenolindophenol (DCPIP), are organic compounds of significant interest in various scientific disciplines. Their utility stems from their pronounced redox-sensitive chromophoric properties, which allows them to serve as valuable indicators in a multitude of biochemical and analytical assays. This technical guide provides a comprehensive overview of the chemical structure, quantitative properties, and key experimental applications of these compounds.
Chemical Structure and Forms
Phenolindophenol is a quinone-imine dye. Its core structure consists of a phenol ring linked to a cyclohexa-2,5-dien-1-one through an imino bridge. The IUPAC name for Phenolindophenol is 4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one.[1] A widely used derivative is 2,6-Dichlorophenolindophenol (DCPIP), where two hydrogen atoms on the phenol ring are substituted with chlorine atoms.[2][3] This substitution enhances the stability and redox potential of the molecule.
These compounds exist in two primary forms: an oxidized state and a reduced state. In their oxidized form, they are intensely colored (typically blue or reddish-blue), while in their reduced (leuco) form, they are colorless.[4][5] This reversible color change upon accepting electrons is the basis for their application as redox indicators. They are also available as sodium salts to improve their solubility in aqueous solutions.[6]
Quantitative Physicochemical Data
A summary of the key quantitative properties of Phenolindophenol and 2,6-Dichlorophenolindophenol is presented in the table below for easy comparison. This data is crucial for the accurate preparation of solutions and the interpretation of experimental results.
| Property | Phenolindophenol | 2,6-Dichlorophenolindophenol (DCPIP) | 2,6-Dichlorophenolindophenol Sodium Salt |
| Molecular Formula | C₁₂H₉NO₂[1][7] | C₁₂H₇Cl₂NO₂[2][3][4][6] | C₁₂H₆Cl₂NNaO₂[6] |
| Molecular Weight | 199.20 g/mol [1] | 268.09 g/mol [2][6] | 290.08 g/mol |
| IUPAC Name | 4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one[1] | 4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one[2][6] | Sodium 4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate |
| Appearance | Reddish-blue powder[8] | Dark green to black powder | Dark green powder |
| Redox Potential (E₀') | Not readily available | +0.217 V[6][9] | - |
| pKa | 8.1, 9.4, 10.6 (at 25℃)[8] | 10.49 ± 0.30 (Predicted)[3] | - |
| Molar Absorptivity (ε) | ~3.30 x 10⁴ L mol⁻¹ cm⁻¹ at 670 nm (as indophenol dye)[9] | ~1.91 x 10⁴ L mol⁻¹ cm⁻¹ at 605 nm (pH 7.4)[6] | - |
| Maximum Absorption (λmax) | ~602 nm[8] | ~600 nm (blue, oxidized form)[5][6] | 638-645 nm (in 50% ethanol + sodium carbonate) |
| Solubility | Insoluble in water; soluble in ethanol[8] | Slightly soluble in DMSO and Methanol[3] | Freely soluble in water and alcohol |
Redox Transformation of Phenolindophenol
The utility of Phenolindophenol and its derivatives as redox indicators is visually represented by their structural transformation upon reduction. The following diagram illustrates this reversible reaction.
Experimental Protocols
Quantification of Ascorbic Acid (Vitamin C) using DCPIP Titration
This method relies on the reduction of the blue DCPIP dye by ascorbic acid to a colorless form. The endpoint of the titration is indicated by the persistence of a pink or blue color.
Materials:
-
2,6-Dichlorophenolindophenol (DCPIP) solution
-
Standard ascorbic acid solution
-
Extraction solution (e.g., 3% metaphosphoric acid or a mixture of phosphoric and acetic acid)[6]
-
Burette, pipette, conical flasks, and other standard laboratory glassware
Procedure:
-
Preparation of Reagents:
-
DCPIP Solution: Dissolve a precisely weighed amount of DCPIP sodium salt in distilled water to a known volume. This solution should be standardized as it is not a primary standard.[6]
-
Standard Ascorbic Acid Solution: Accurately weigh pure ascorbic acid and dissolve it in the extraction solution in a volumetric flask to a known concentration.[6]
-
Extraction Solution: Prepare a solution to extract and stabilize the ascorbic acid from the sample. A common solution is 3% (w/v) metaphosphoric acid.
-
-
Standardization of DCPIP Solution:
-
Pipette a known volume of the standard ascorbic acid solution into a conical flask.
-
Add a small volume of the extraction solution.
-
Titrate with the DCPIP solution from the burette until a faint pink or blue color persists for at least 30 seconds.[10]
-
Repeat the titration to obtain concordant results and calculate the exact concentration of the DCPIP solution.
-
-
Sample Analysis:
-
Extract a known weight or volume of the sample (e.g., fruit juice) with the extraction solution.[2]
-
Centrifuge or filter the extract to obtain a clear solution.[2]
-
Pipette a known volume of the sample extract into a conical flask.
-
Titrate with the standardized DCPIP solution until the endpoint is reached.[5]
-
Calculate the ascorbic acid content in the original sample based on the titration volume.
-
Measurement of Photosynthetic Electron Transport (Hill Reaction)
DCPIP can act as an artificial electron acceptor in isolated chloroplasts, allowing for the measurement of the rate of the light-dependent reactions of photosynthesis. The rate of photosynthesis is proportional to the rate of DCPIP reduction (color change from blue to colorless).[7]
Materials:
-
Isolated chloroplasts (e.g., from spinach leaves)[1]
-
DCPIP solution
-
Buffer solution (e.g., phosphate buffer pH 7.0)[9]
-
Spectrophotometer or colorimeter
-
Light source and water bath to control temperature
Procedure:
-
Isolation of Chloroplasts:
-
Homogenize fresh spinach leaves in an ice-cold isolation buffer (e.g., sucrose, KCl in phosphate buffer).[9]
-
Filter the homogenate through cheesecloth and centrifuge at low speed to remove cell debris.[1]
-
Centrifuge the supernatant at a higher speed to pellet the chloroplasts.[1]
-
Resuspend the chloroplast pellet in a small volume of the cold isolation buffer.[1]
-
-
Experimental Setup:
-
Measurement:
-
Place the cuvette in a spectrophotometer and measure the initial absorbance at around 600 nm.[11]
-
Expose the cuvette to a light source.
-
Record the decrease in absorbance at regular time intervals as the DCPIP is reduced.[12]
-
The rate of the Hill reaction can be calculated from the change in absorbance over time.
-
Determination of Ammonia (Berthelot Reaction)
The Berthelot reaction utilizes the formation of a blue-green indophenol dye from the reaction of ammonia with phenol (or a phenol derivative) and a hypochlorite solution in an alkaline medium. The intensity of the color, which is proportional to the ammonia concentration, is measured spectrophotometrically.[13]
Materials:
-
Phenol solution
-
Sodium hypochlorite solution
-
Alkaline solution (e.g., sodium hydroxide)
-
Catalyst (e.g., sodium nitroprusside)[13]
-
Standard ammonia solution
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reaction:
-
To a known volume of the sample containing ammonia, add the alkaline phenol reagent, followed by the catalyst.
-
Add the sodium hypochlorite solution to initiate the color-forming reaction.[13]
-
The order of reagent addition can be critical for reproducibility.[15]
-
Allow the reaction to proceed for a specific time, sometimes with gentle heating, for maximum color development.[15]
-
-
Measurement:
-
Measure the absorbance of the resulting blue-green solution at the wavelength of maximum absorbance (typically around 630-670 nm).
-
Prepare a calibration curve using standard ammonia solutions of known concentrations.
-
Determine the ammonia concentration in the sample by comparing its absorbance to the calibration curve.
-
Logical Workflow for a Typical Redox Assay
The following diagram illustrates the general workflow for utilizing Phenolindophenol or its derivatives in a redox-based quantitative assay.
This guide provides a foundational understanding of the chemical properties and applications of Phenolindophenol and its derivatives. For specific research applications, further optimization of the provided protocols may be necessary.
References
- 1. weber.edu [weber.edu]
- 2. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 3. scribd.com [scribd.com]
- 4. senecalearning.com [senecalearning.com]
- 5. iitg.ac.in [iitg.ac.in]
- 6. seniorchem.com [seniorchem.com]
- 7. tutorchase.com [tutorchase.com]
- 8. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 9. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 10. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]
- 11. Hill Reaction [people.hsc.edu]
- 12. savemyexams.com [savemyexams.com]
- 13. researchgate.net [researchgate.net]
- 14. scialert.net [scialert.net]
- 15. pubs.rsc.org [pubs.rsc.org]
